3,3'-[(2-chloro-5-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
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Overview
Description
3-[(2-CHLORO-5-NITROPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorinated nitrophenyl group and multiple hydroxy and oxo functionalities, making it a molecule of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLORO-5-NITROPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLORO-5-NITROPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction of the nitro group results in amines .
Scientific Research Applications
3-[(2-CHLORO-5-NITROPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(2-CHLORO-5-NITROPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure but may lack the chlorinated nitrophenyl group.
Flavonoids: Share the chromen-2-one core but differ in functional group substitutions.
Uniqueness
The uniqueness of 3-[(2-CHLORO-5-NITROPHENYL)(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)METHYL]-4-HYDROXY-2H-CHROMEN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C25H14ClNO8 |
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Molecular Weight |
491.8 g/mol |
IUPAC Name |
3-[(2-chloro-5-nitrophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C25H14ClNO8/c26-16-10-9-12(27(32)33)11-15(16)19(20-22(28)13-5-1-3-7-17(13)34-24(20)30)21-23(29)14-6-2-4-8-18(14)35-25(21)31/h1-11,19,28-29H |
InChI Key |
WIAMINJWTMXMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=C(C5=CC=CC=C5OC4=O)O)O |
Origin of Product |
United States |
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